cyclo[Arg-Gly-Asp-D-Tyr-Lys]
Overview
Description
Cyclo(RGDyK) is a cyclic peptide that contains the sequence arginine-glycine-aspartic acid-tyrosine-lysine. This compound is known for its high affinity and selectivity towards the integrin αVβ3, making it a potent integrin inhibitor. Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion, playing a crucial role in various cellular processes, including cell migration, proliferation, and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclo(RGDyK) is synthesized using solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The synthesis involves the following steps:
Resin Loading: The first amino acid (lysine) is attached to the resin.
Chain Elongation: Sequential addition of protected amino acids (tyrosine, aspartic acid, glycine, and arginine) using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cyclization: The linear peptide is cleaved from the resin and cyclized in solution to form the cyclic structure.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve high purity.
Industrial Production Methods: Industrial production of Cyclo(RGDyK) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Cyclo(RGDyK) primarily undergoes substitution reactions due to the presence of functional groups such as amines, carboxylates, and hydroxyls. These reactions include:
Amide Bond Formation: Coupling reactions with carboxylic acids or activated esters.
Deprotection Reactions: Removal of protecting groups used during synthesis.
Common Reagents and Conditions:
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt), and N,N-diisopropylethylamine (DIPEA).
Deprotection Reagents: Trifluoroacetic acid (TFA) for removing protecting groups from amino acids.
Major Products: The major product of these reactions is the cyclic peptide Cyclo(RGDyK) itself, with high purity achieved through HPLC purification .
Scientific Research Applications
Cyclo(RGDyK) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Cyclo(RGDyK) exerts its effects by binding selectively to the integrin αVβ3, inhibiting its interaction with extracellular matrix proteins such as fibronectin, vitronectin, and osteopontin. This inhibition disrupts integrin-mediated signaling pathways, leading to reduced cell adhesion, migration, and proliferation. The primary molecular targets are the integrin αVβ3 receptors, and the pathways involved include the focal adhesion kinase (FAK) and extracellular signal-regulated kinase (ERK) pathways .
Comparison with Similar Compounds
Cyclo(RGDyK) is often compared with other cyclic peptides containing the arginine-glycine-aspartic acid motif, such as:
Cyclo(RGDfK): Similar in structure but with phenylalanine instead of tyrosine. It also targets integrin αVβ3 but may have different binding affinities and selectivities.
Cyclo(RGDfE): Contains glutamic acid instead of tyrosine, used in similar applications but with varying efficacy.
Cilengitide (Cyclo(RGDf(NMe)V)): A well-known integrin inhibitor used in clinical trials for cancer therapy.
Cyclo(RGDyK) is unique due to its specific amino acid sequence, which provides distinct binding properties and biological activities compared to other cyclic peptides .
Properties
IUPAC Name |
2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N9O8/c28-10-2-1-4-18-24(42)34-17(5-3-11-31-27(29)30)23(41)32-14-21(38)33-20(13-22(39)40)26(44)36-19(25(43)35-18)12-15-6-8-16(37)9-7-15/h6-9,17-20,37H,1-5,10-14,28H2,(H,32,41)(H,33,38)(H,34,42)(H,35,43)(H,36,44)(H,39,40)(H4,29,30,31)/t17-,18-,19+,20-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAROZEWEPNAWMD-HAGHYFMRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41N9O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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